24-Ethylcholesterol

Lipid Absorption Pharmacokinetics Nutritional Biochemistry

Choose 24-Ethylcholesterol (CAS 19044-06-5) as your non-absorbable lipid marker for superior experimental control. Unlike generic mixtures, its defined 3-4% lymphatic absorption rate ensures minimal interference with endogenous sterol pools, which is critical for accurate fecal cholesterol loss correction. As the definitive standard for the 24-ethylcoprostanol diagnostic ratio, it is essential for precise environmental source tracking. Secure your supply of this batch-specific, C29 phytosterol reference standard today.

Molecular Formula C29H50O
Molecular Weight 414.7 g/mol
CAS No. 19044-06-5
Cat. No. B169355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Ethylcholesterol
CAS19044-06-5
Synonyms24-ethylcholest-5-en-3 beta-ol
24-ethylcholesterol
3beta-sitosterol
3beta-stigmast-5-en-3-ol
beta-sitosterol
clionasterol
gamma-sitosterol
Harzol
sitosterol
sitosterol, (3beta)-isomer
sitosterol, (3beta,24xi)-isomer
sitosterol, 26-(14)C-labeled
stigmast-5-en-3-ol, (3beta,24S)-
Molecular FormulaC29H50O
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyKZJWDPNRJALLNS-OAIXMFQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





24-Ethylcholesterol (CAS 19044-06-5) Procurement Guide: Identity, Class, and Basic Characteristics for Research Use


24-Ethylcholesterol (CAS 19044-06-5), also known as β-sitosterol, is a C29 phytosterol belonging to the stigmastane class of sterol lipids, characterized by a cholestane skeleton bearing an ethyl group at the C-24 position [1]. It is a major plant sterol found ubiquitously in plant oils and plant-derived materials, and it is widely employed as a biomarker in environmental source-tracking and as a reference standard in lipidomics and nutrition research [2]. Its molecular formula is C29H50O, with a molecular weight of 414.7 g/mol, and it is chemically distinguished from its closest analogs—campesterol (C28, 24-methyl) and stigmasterol (C29, Δ22, 24-ethyl)—by the specific saturation and alkylation pattern of its side chain, which critically dictates its biological and analytical behavior [3].

Why 24-Ethylcholesterol Cannot Be Replaced by Other Phytosterols in Analytical and Experimental Workflows


Substituting 24-ethylcholesterol with a generic phytosterol mixture or a closely related analog such as campesterol or stigmasterol is scientifically unsound due to quantifiable differences in their metabolic fates, biomarker specificity, and chromatographic behavior. For instance, 24-ethylcholesterol (β-sitosterol) exhibits a distinctly lower lymphatic absorption rate (3–4%) compared to cholesterol (42%), a property that is not shared by all phytosterols and is critical for its use as a non-absorbable marker [1]. Furthermore, its unique ratio to its stanol degradation product (24-ethylcoprostanol) serves as a specific environmental tracer with a defined threshold value (<0.25 for fecal contamination vs. >4 for plant material), a differential diagnostic capability that generic sterol analysis cannot provide [2]. Relying on a non-specific phytosterol source introduces unquantifiable variability in both research reproducibility and industrial quality control, making 24-ethylcholesterol procurement essential for experiments requiring precise sterol identification and quantification [3].

Quantitative Differentiation of 24-Ethylcholesterol (β-Sitosterol) from Close Analogs: A Comparative Evidence Matrix for Procurement Decisions


Comparative Lymphatic Absorption Rates: 24-Ethylcholesterol vs. Cholesterol

In a controlled rat model, the lymphatic absorption of 24-ethylcholesterol (administered as β-sitosterol) was quantified at only 3–4% of a 50 mg intragastric dose over 24 hours, establishing its poor absorbability. This is in stark contrast to cholesterol, which under identical experimental conditions exhibited an absorption rate of approximately 42% of the administered dose [1]. This 10-fold difference is a key determinant of its biological fate and justifies its use as a non-absorbable internal standard.

Lipid Absorption Pharmacokinetics Nutritional Biochemistry

Impact on Sterol Δ24-Reductase Activity: 24-Ethylcholesterol (Saturated Side Chain) vs. Stigmasterol (Δ22-Unsaturated)

24-Ethylcholesterol (β-sitosterol), which possesses a fully saturated side chain, was found to be completely inactive as an inhibitor of sterol Δ24-reductase in human Caco-2 and HL-60 cell lines, as measured by the incorporation of [14C]acetate into cholesterol. In direct contrast, its Δ22-unsaturated analog, stigmasterol, acted as a potent competitive inhibitor of the same enzyme, exhibiting a Ki value of 41.1 µM against the substrate desmosterol [1]. This fundamental difference in enzymatic interaction demonstrates that a minor structural alteration (the presence of a single C-22 double bond) confers a distinct and potent biological activity not present in 24-ethylcholesterol.

Enzymology Cholesterol Biosynthesis Mechanism of Action

Environmental Source Tracking: Differential 24-Ethylcholesterol/24-Ethylcoprostanol Ratios for Fecal vs. Plant Biomass

The ratio of 24-ethylcholesterol (a plant sterol) to its microbial degradation product, 24-ethylcoprostanol (a fecal stanol), provides a robust, quantitative diagnostic for pollution source apportionment. Analysis of fecal and pasture samples revealed that the ratio of 24-ethylcholesterol to 24-ethylcoprostanol was consistently less than 1, and generally below 0.25, for fecal matter. In contrast, for most pasture species, this same ratio was greater than 4 [1]. This provides a clear, quantifiable threshold for distinguishing between plant-derived and fecal-derived organic matter in environmental samples, a capability not offered by measuring total sterols or by using other individual phytosterols like campesterol or stigmasterol alone.

Environmental Chemistry Biomarker Analysis Water Quality

Analytical Precision in Phytosterol Mixtures: Reproducibility of 24-Ethylcholesterol Quantification vs. Campesterol and Stigmasterol by GC-FID

A collaborative interlaboratory study validating a GC-FID method for phytosterol quantification in saw palmetto extracts revealed compound-specific analytical variability. For reproducibility (RSDR), the relative standard deviation for 24-ethylcholesterol (β-sitosterol) ranged from 5.27% to 43.9%, demonstrating the widest variability among the major phytosterols. In comparison, the RSDR for campesterol ranged from 7.97% to 22.6%, and for stigmasterol from 0% to 26.7% [1]. This data highlights that 24-ethylcholesterol's quantification is particularly sensitive to inter-laboratory differences in sample preparation and instrument conditions, necessitating the use of a high-purity reference standard for accurate calibration and method harmonization.

Analytical Chemistry Method Validation Quality Control

Evidence-Backed Applications of 24-Ethylcholesterol in Research and Industrial Workflows


Nutritional Research: Use as a Non-Absorbable Marker in Sterol Balance Studies

Given its quantifiably low lymphatic absorption rate of 3–4% [1], 24-ethylcholesterol is the superior choice for studies requiring a non-absorbable lipid marker to correct for fecal losses of cholesterol. This application is supported by direct comparative absorption data against cholesterol (42% absorption), confirming its minimal interference with endogenous sterol pools.

Environmental Forensics: Source Apportionment of Fecal Contamination in Water

The validated diagnostic ratio of 24-ethylcholesterol to its stanol derivative, 24-ethylcoprostanol, provides a robust method for distinguishing fecal pollution from background plant material [2]. A ratio of <0.25 is diagnostic of fecal input, while a ratio >4 indicates a vegetative source, enabling precise and quantifiable environmental impact assessments.

Analytical Chemistry and Quality Control: Calibration Standard for GC-FID and GC-MS Methods

Due to its high interlaboratory analytical variability (RSDR up to 43.9%) [3], pure 24-ethylcholesterol is an indispensable reference standard for calibrating and validating quantitative GC methods in the food, pharmaceutical, and nutraceutical industries. Its procurement is critical for ensuring the accuracy and reproducibility of phytosterol profiles in complex matrices.

Mechanistic Studies of Cholesterol-Lowering Phytosterols: Control for Non-Inhibitory Action

In contrast to its Δ22-unsaturated analog stigmasterol, 24-ethylcholesterol is inactive against sterol Δ24-reductase [4]. Researchers investigating the cholesterol-lowering effects of phytosterols that are mediated solely by intestinal absorption competition, rather than direct enzymatic inhibition of biosynthesis, must use 24-ethylcholesterol as a negative control to isolate the specific mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 24-Ethylcholesterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.